

# An In-depth Technical Guide to the DADLE Peptide: Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

[D-Ala², D-Leu⁵]-enkephalin (**DADLE**) is a synthetic pentapeptide and a potent agonist for the delta ( $\delta$ )-opioid receptor, also exhibiting some activity at the mu ( $\mu$ )-opioid receptor.[1] Its sequence is Tyr-D-Ala-Gly-Phe-D-Leu.[1] This structural modification of the endogenous enkephalin sequence provides increased resistance to enzymatic degradation. **DADLE** has been instrumental in the characterization of opioid receptor subtypes and has shown promise in preclinical studies for its analgesic, neuroprotective, and cardioprotective properties. This guide provides a comprehensive overview of **DADLE**'s biochemical and pharmacological characteristics, detailed experimental protocols, and insights into its mechanism of action.

## **Physicochemical Properties and Sequence**



Property	Value	Reference
Full Name	[D-Ala², D-Leu⁵]-Enkephalin	[1]
Amino Acid Sequence	Tyr-D-Ala-Gly-Phe-D-Leu	[1]
Molecular Formula	C29H39N5O7	
Molecular Weight	569.66 g/mol	[2]
CAS Number	63631-40-3	[2]
Solubility	Soluble in water to 1 mg/ml.	[2]
Purity	Typically >95%	[2]

## **Opioid Receptor Binding Affinity and Selectivity**

**DADLE** exhibits a high affinity for the  $\delta$ -opioid receptor and a moderate affinity for the  $\mu$ -opioid receptor, with significantly lower affinity for the  $\kappa$ -opioid receptor. The binding affinities, expressed as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below. These values are compiled from various radioligand binding assays.

Receptor Subtype	Radioligand	Tissue/Cell Line	Ki (nM)	IC50 (nM)	Reference
δ-Opioid Receptor	[³H]DPDPE	Monkey Brain Membranes	-	1.4	[3]
δ-Opioid Receptor	[³H]Naltrindol e	CHO cells	1.12	-	
μ-Opioid Receptor	[³H]DAMGO	Monkey Brain Membranes	-	490	[3]
μ-Opioid Receptor	[³H]DAMGO	Rat Brain	4.8	-	
κ-Opioid Receptor	[ <sup>3</sup> H]U69593	Monkey Brain Membranes	-	>10,000	[3]



## **Structural Aspects**

The three-dimensional structure of **DADLE** in solution has been a subject of interest to understand its receptor selectivity and activity. While a specific PDB entry for the isolated **DADLE** peptide is not available, conformational studies using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have provided insights into its preferred conformations. These studies suggest that **DADLE** can adopt a folded conformation, which is believed to be important for its interaction with the opioid receptors.

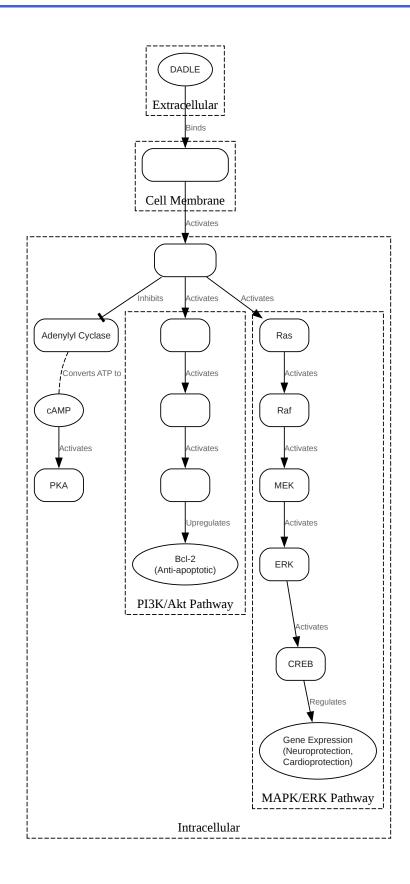
The crystal structure of the human  $\delta$ -opioid receptor in complex with a bifunctional peptide (PDB ID: 4RWD) provides a valuable model for understanding the binding pocket and the key interactions that govern ligand recognition. Although this structure does not contain **DADLE** itself, it reveals the general architecture of the binding site and the residues involved in ligand binding, offering a framework for computational docking studies with **DADLE**.

## **Signaling Pathways**

Upon binding to the  $\delta$ -opioid receptor, a G-protein coupled receptor (GPCR), **DADLE** initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, **DADLE** has been shown to activate several other important signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

## **DADLE-Induced Signaling Cascade**





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Caption: **DADLE** signaling pathways.



## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of **DADLE**.

## **Radioligand Binding Assay for Opioid Receptors**

This protocol is used to determine the binding affinity (Ki) of **DADLE** for different opioid receptor subtypes.

#### Materials:

- Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human δ-, μ-, or κ-opioid receptor).
- Radioligands: [ $^{3}$ H]DPDPE (for  $\delta$ ), [ $^{3}$ H]DAMGO (for  $\mu$ ), [ $^{3}$ H]U69593 (for  $\kappa$ ).
- DADLE stock solution.
- Binding buffer: 50 mM Tris-HCl, pH 7.4.
- Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
- Scintillation cocktail.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

#### Procedure:

- Prepare serial dilutions of DADLE in binding buffer.
- In a 96-well plate, add in the following order:
  - 50 μL of binding buffer (for total binding) or a saturating concentration of a non-labeled opioid antagonist (e.g., naloxone) for non-specific binding.



- 50 μL of the appropriate radioligand at a concentration near its Kd.
- 50 μL of the **DADLE** dilution or vehicle.
- 50 μL of the cell membrane preparation.
- Incubate the plate at 25°C for 60 minutes with gentle agitation.
- Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
- Wash the filters three times with 3 mL of ice-cold wash buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and vortex.
- Measure the radioactivity in a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value of **DADLE** from the competition binding curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
  the concentration of the radioligand and Kd is its dissociation constant.

## Functional Assay: Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of **DADLE** to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

#### Materials:

- Cells expressing the δ-opioid receptor (e.g., CHO-hDOR).
- DADLE stock solution.
- Forskolin stock solution.
- IBMX (3-isobutyl-1-methylxanthine) stock solution (a phosphodiesterase inhibitor).



- Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
- Lysis buffer.
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

#### Procedure:

- Seed cells in a 96-well plate and grow to confluence.
- On the day of the assay, aspirate the growth medium and wash the cells once with stimulation buffer.
- Pre-incubate the cells with various concentrations of DADLE or vehicle in stimulation buffer containing IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.
- Stimulate the cells by adding forskolin (to a final concentration that elicits a submaximal cAMP response, typically 1-10 μM) and incubate for a further 15-30 minutes at 37°C.
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP concentration using the chosen cAMP detection method.
- Generate a dose-response curve by plotting the percentage of inhibition of forskolinstimulated cAMP accumulation against the concentration of DADLE.
- Determine the EC50 value from the curve using non-linear regression analysis.

## Western Blotting for ERK1/2 Phosphorylation

This protocol is used to assess the activation of the MAPK/ERK pathway by **DADLE**.

#### Materials:

- Cells expressing the δ-opioid receptor.
- DADLE stock solution.
- Serum-free cell culture medium.



- Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein assay kit (e.g., BCA assay).
- SDS-PAGE gels and running buffer.
- Transfer buffer and PVDF membrane.
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
- · HRP-conjugated secondary antibody.
- · Chemiluminescent substrate.
- · Imaging system.

#### Procedure:

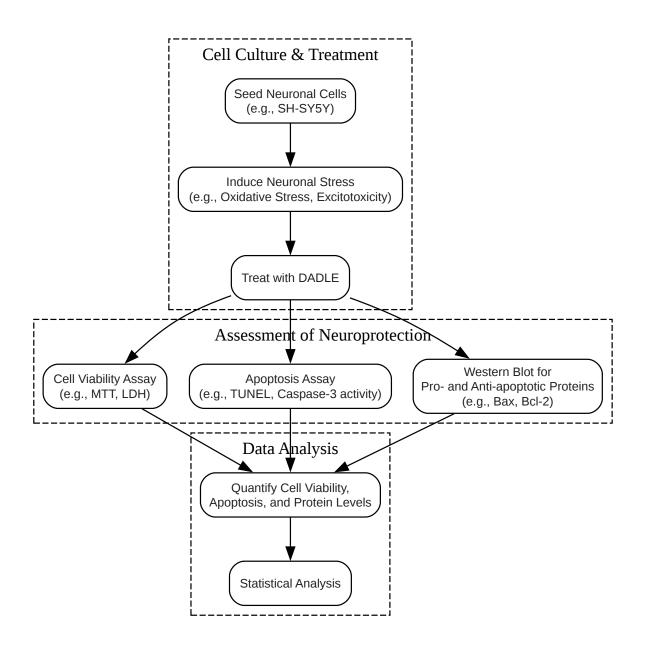
- Seed cells and grow to 80-90% confluence.
- Serum-starve the cells for 4-6 hours prior to treatment.
- Treat the cells with various concentrations of **DADLE** for different time points (e.g., 5, 15, 30 minutes).
- Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.



- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the bands using an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.
- Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

## **Experimental Workflow for Assessing DADLE-Induced Neuroprotection**





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Caption: Workflow for neuroprotection studies.

### Conclusion

**DADLE** remains a cornerstone in opioid research, providing a valuable tool for investigating the physiological and pathological roles of the  $\delta$ -opioid receptor. Its multifaceted signaling profile, encompassing the classical adenylyl cyclase inhibition pathway as well as the MAPK/ERK and



PI3K/Akt pathways, underscores its potential for therapeutic development in areas beyond analgesia, including neuroprotection and cardioprotection. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the intricate pharmacology of **DADLE** and to identify novel therapeutic applications for  $\delta$ -opioid receptor agonists.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the DADLE Peptide: Sequence, Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013295#dadle-peptide-sequence-and-structure]

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